Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Was neurotoxicity or neutropenia observed with
sabizabulin?
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Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

No. Clinical studies consistently reported an absence of significant neurotoxicity and neutropenia in patients

treated with sabizabulin [1] [2] [3].

This is a key differentiator from taxane chemotherapy, where these toxicities are common and often dose-
limiting. The favorable safety profile is attributed to sabizabulin's unique mechanism of action, which
involves binding to the colchicine site on -tubulin and a unique site on a-tubulin, leading to a different

effect on microtubules compared to taxanes [2] [4].

Safety and Efficacy Data from Clinical Trials

The following tables summarize the safety and preliminary efficacy data from a Phase 1b/II clinical trial in
men with metastatic castration-resistant prostate cancer (mMCRPC) who had progressed on at least one

androgen receptor-targeting agent [1] [2] [3].

Table 1: Safety Profile of Sabizabulin (63 mg daily dose) Data combined from Phase 1b/II studies (n=54)
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Adverse Event Incidence of Grade

(AE) >3 AEs notes

Diarrhea 7.4% Predominantly Grade 1-2 gastrointestinal events were the
most common AEs [1] [3].

Fatigue 5.6% Mostly low grade (Grade 1-2) [1] [3].

ALT Elevation 5.6% -

AST Elevation 3.7% -

Nausea 1.9% -

Vomiting 1.9% -

Back Pain 1.9% -

Neurotoxicity Not Observed Specifically highlighted as absent [1] [2].

Neutropenia Not Observed Specifically highlighted as absent, a known toxicity of

taxanes [1] [2] [3].

Table 2: Preliminary Efficacy Data (Patients receiving >63 mg) Data assessed using PCWG3 and
RECIST 1.1 criteria [1] [2] [3]

Efficacy Measure Result

Objective Response Rate (ORR) 20.7% (6 of 29 patients with measurable
disease)

» Complete Response (CR) 1 patient

* Partial Response (PR) 5 patients

Patients with any PSA decline 29.2% (14 of 48 patients)
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Efficacy Measure Result

Median Radiographic Progression-Free Survival 11.4 months (n=55)

(rPFS)

Durable Responses Lasting >2.75 years observed

Recommended Experimental Protocols for Safety
Assessment

For researchers designing non-clinical or translational studies to investigate sabizabulin's safety profile, the

following methodologies from the literature can serve as a guide.

1. Clinical Trial Protocol for Safety and Tolerability (Phase Ib/IT) This design is used to determine the

maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [1] [2].

¢ Study Design: Multicenter, open-label, using a 3+3 dose escalation design.
e Patient Population: Patients with mCRPC who have progressed on prior androgen receptor-
targeting therapy. Prior taxane chemotherapy may be allowed in the Phase Ib portion.

e Dosing: Escalating daily oral doses (e.g., 4.5 mg to 81 mg) are tested. The schedule may start with 7

days on/14 days off in 21-day cycles, with intrapatient escalation to more frequent or continuous
dosing if tolerated.

e DLT Evaluation: The DLT assessment period is the first 4 weeks of treatment. DLTs are defined as:

(e]

Grade 4 neutropenia or Grade 3 febrile neutropenia.
Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage.

[¢]

[e]

Grade 3-4 non-hematologic toxicity (with specific exceptions for manageable Gl events).
Specific liver enzyme elevations (ALT/AST >3x ULN with bilirubin >2x ULN).

[e]

¢ Safety Monitoring: Toxicities are graded throughout the study using CTCAE v5.0. Special attention

is paid to the absence of neurotoxicity and neutropenia.

2. Preclinical In Vivo Safety and Efficacy Assessment This protocol is used to evaluate sabizabulin's

antitumor activity and confirm its lack of key toxicities in animal models [4].

e Animal Models: Use immunocompromised mice (e.g., NOD-SCID-Gamma or NSG mice) implanted

with relevant human cancer cell line xenografts or patient-derived xenografts (PDX).

e Dosing: Administer sabizabulin via oral gavage at efficacious doses (e.g., previously studied ranges

in cancer models). Include a control group and a comparator group (e.g., paclitaxel).
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e Efficacy Endpoints:
o Tumor Volume: Measure regularly to calculate tumor growth inhibition.
o Metastasis: In metastatic models, quantify lung or other distant metastases at endpoint.
¢ Toxicity Endpoints:
o Hematology: Perform complete blood counts (CBC) at study end to assess for neutropenia
and other cytopenias.
o Clinical Observations: Monitor mice for signs of neurotoxicity, such as gait abnormalities,
paralysis, or tremors.
o Histopathology: Examine nervous tissue (e.g., sciatic nerve) post-study for structural damage.

Mechanism of Action and Safety Differentiation

The diagram below illustrates sabizabulin's unique mechanism, which underlies its distinct safety profile.
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Key Takeaways for Researchers

¢ Clinical Safety Profile is Established: The absence of neurotoxicity and neutropenia is a consistent
finding in human trials, making it a critical point for investigators considering sabizabulin in their
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therapeutic strategies.

e Ongoing Research: The promising Phase 1b/ll data supported the initiation of a Phase Il trial
(VERACITY) for prostate cancer and exploration in other cancers, including breast cancer [1] [5] [4].
¢ Differentiation from Taxanes: Sabizabulin's oral bioavailability and distinct toxicity profile position it
as a potential alternative to intravenous taxanes, particularly in patients where neurotoxicity or

neutropenia is a concern [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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